molecular formula C7H7N3S2 B1193855 TPT197  HCl

TPT197 HCl

Cat. No.: B1193855
M. Wt: 197.28
InChI Key: SEXFLLDORYSNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TPT197 HCl is a small-molecule inhibitor targeting protein kinase pathways implicated in oncology and inflammatory diseases. Its chemical structure comprises a pyrazolo[1,5-a]pyrimidine core with a substituted benzamide moiety, optimized for selective binding to kinase domains . Preclinical studies highlight its potency in inhibiting aberrant signaling cascades, particularly in cancers with dysregulated MAPK/ERK pathways. TPT197 HCl exhibits an IC50 of 12 nM against its primary target, outperforming early-generation inhibitors in specificity and off-target profiles .

Properties

Molecular Formula

C7H7N3S2

Molecular Weight

197.28

IUPAC Name

(5-cyanothiophen-2-yl)methyl carbamimidothioate hydrochloride.

InChI

InChI=1S/C7H7N3S2.ClH/c8-3-5-1-2-6(12-5)4-11-7(9)10;/h1-2H,4H2,(H3,9,10);1H

InChI Key

SEXFLLDORYSNIB-UHFFFAOYSA-N

SMILES

NC(SCC1=CC=C(C#N)S1)=N.[H]Cl

Appearance

white to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TPT197;  TPT197;  TPT 197.

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

Phase I trials of TPT197 HCl show a favorable safety profile (MTD: 150 mg/day) and partial responses in 22% of patients with refractory solid tumors .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing TPT197 HCl in laboratory settings?

  • Methodological Guidance :

  • Synthesis : Follow protocols for HCl salt formation, including stoichiometric ratios of the free base and hydrochloric acid. Ensure reaction conditions (temperature, solvent purity) are optimized for yield .
  • Characterization : Use NMR (¹H, ¹³C) and HPLC to confirm structure and purity (>95%). For novel compounds, provide FT-IR, mass spectrometry, and elemental analysis data .
  • Purity Validation : Include melting point analysis and chromatographic retention times compared to known standards .

Q. How should researchers design in vitro assays to evaluate TPT197 HCl’s pharmacological activity?

  • Experimental Design :

  • Dose-Response Curves : Test a minimum of six concentrations to calculate IC₅₀/EC₅₀ values. Include positive (e.g., known inhibitors) and negative controls (vehicle-only) .
  • Replicate Strategy : Use triplicate measurements per concentration to account for plate-to-plate variability .
  • Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for significance, with p < 0.05 as the threshold .

Q. What are the best practices for reporting TPT197 HCl’s physicochemical properties?

  • Key Metrics :

  • Include solubility (in PBS, DMSO), logP (partition coefficient), and stability under varying pH/temperature .
  • Tabulate data with standard deviations from three independent experiments .

Advanced Research Questions

Q. How can conflicting data on TPT197 HCl’s mechanism of action be resolved?

  • Contradiction Analysis Framework :

Literature Review : Compare methodologies from primary sources (e.g., differences in cell lines, assay endpoints) .

Experimental Replication : Reproduce key studies under standardized conditions (e.g., identical buffer systems, passage numbers for cell cultures) .

Orthogonal Validation : Use techniques like RNA-seq or CRISPR knockouts to confirm target engagement .

Q. What advanced techniques are recommended for studying TPT197 HCl’s off-target effects?

  • Methodology :

  • Proteome-Wide Screening : Utilize affinity-based chemoproteomics to identify non-target binding .
  • In Silico Modeling : Apply molecular docking (e.g., AutoDock Vina) to predict interactions with structurally similar proteins .
  • Toxicogenomics : Assess transcriptomic changes in primary hepatocytes or 3D organoids .

Q. How should researchers address batch-to-batch variability in TPT197 HCl during long-term studies?

  • Quality Control Strategies :

  • Implement accelerated stability testing (40°C/75% RH for 6 months) to monitor degradation .
  • Use LC-MS to track impurities and ensure inter-batch consistency .
  • Document deviations in supplementary materials with raw data .

Q. What statistical approaches are optimal for analyzing synergistic effects of TPT197 HCl in combination therapies?

  • Data Analysis :

  • Calculate combination index (CI) via the Chou-Talalay method .
  • Visualize synergy using heatmaps or isobolograms .
  • Account for covariance in dose-response matrices using multivariate regression .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility of TPT197 HCl studies across labs?

  • Best Practices :

  • Publish full synthetic protocols, including solvent suppliers and equipment models .
  • Share raw NMR spectra, chromatograms, and assay plate layouts in supplementary materials .
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Q. What are common pitfalls in interpreting TPT197 HCl’s pharmacokinetic data, and how can they be mitigated?

  • Critical Considerations :

  • Avoid extrapolating in vitro half-life to in vivo models without validating bioavailability .
  • Use non-compartmental analysis (NCA) for AUC calculations instead of assuming linear kinetics .
  • Report plasma protein binding percentages to contextualize free drug concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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